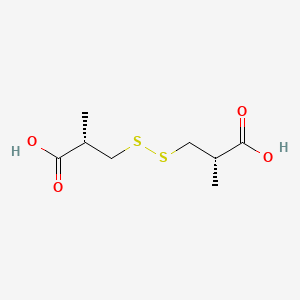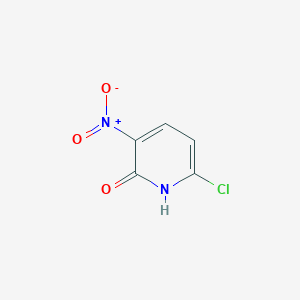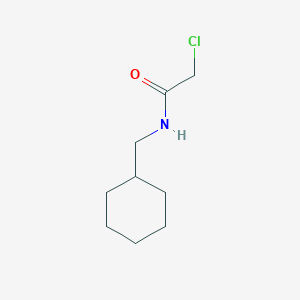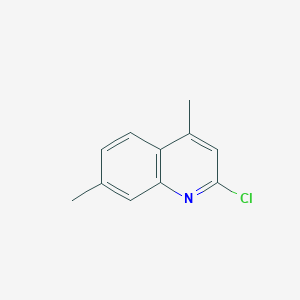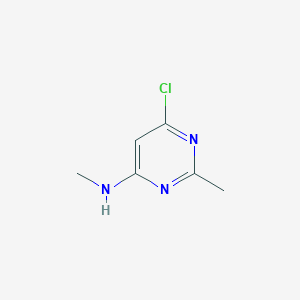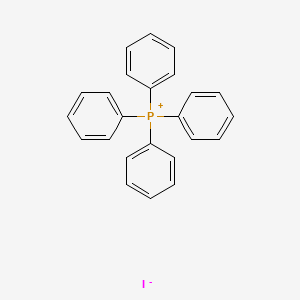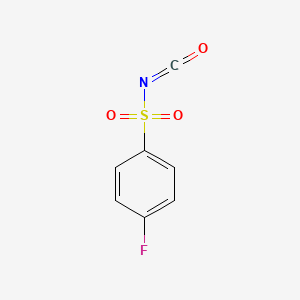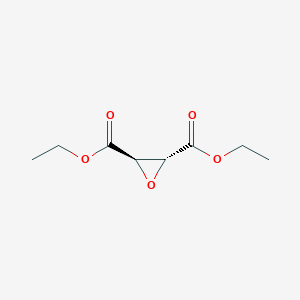
(3,5-difluoropyridin-4-yl)boronic Acid
説明
(3,5-Difluoropyridin-4-yl)boronic acid, also known as 3,5-DF-4-BA, is a boron-containing organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3,5-DF-4-BA has a variety of applications in scientific research, including synthesis of organic compounds, biochemical and physiological studies, and drug discovery. This article will discuss the synthesis of 3,5-DF-4-BA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Sensing Applications
Boronic acids, including (3,5-difluoropyridin-4-yl)boronic Acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods . These applications include the detection of sugars and other diol-containing biomolecules, which is crucial in medical diagnostics and environmental monitoring.
Protein Manipulation and Modification
The interaction of boronic acids with diols is also exploited in the field of proteomics, where they are used for protein manipulation and modification . This includes the labeling of proteins for imaging purposes, the modification of protein structures for studying protein function, and the development of new therapeutic proteins.
Therapeutic Development
Boronic acids have been investigated for their potential in therapeutic development. Their unique interactions with biological molecules make them suitable candidates for drug design, particularly in targeting enzymes or receptors that interact with diols or Lewis bases .
Separation Technologies
In analytical chemistry, (3,5-difluoropyridin-4-yl)boronic Acid can be used in separation technologies. It can facilitate the separation of saccharides and other diol-containing compounds from complex mixtures, which is essential for sample preparation and purification processes .
Suzuki–Miyaura Coupling
This compound plays a role in Suzuki–Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . The boronic acid moiety acts as a crucial partner in these reactions, allowing for the construction of complex organic molecules.
Electrophoresis of Glycated Molecules
Boronic acids are utilized in the electrophoresis of glycated molecules, which is an important technique for the analysis of glycosylated proteins and lipids. This application is particularly relevant in the diagnosis and monitoring of diseases such as diabetes .
Microparticles and Polymers for Analytical Methods
The boronic acid functional groups are used to construct microparticles and polymers that have applications in analytical methods. These materials can be designed to respond to specific analytes, making them useful in biosensing and diagnostic assays .
Controlled Release Systems
In pharmaceutical applications, (3,5-difluoropyridin-4-yl)boronic Acid can be incorporated into polymers for the controlled release of drugs like insulin. This is particularly useful in creating responsive drug delivery systems that can adjust the release rate based on the concentration of analytes such as glucose .
作用機序
Target of Action
The primary target of the compound (3,5-difluoropyridin-4-yl)boronic Acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (3,5-difluoropyridin-4-yl)boronic Acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (3,5-difluoropyridin-4-yl)boronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of the action of (3,5-difluoropyridin-4-yl)boronic Acid involve the formation of new carbon–carbon bonds . This results in the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .
Action Environment
The action, efficacy, and stability of (3,5-difluoropyridin-4-yl)boronic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
特性
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCALFSHGHOQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391702 | |
| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-difluoropyridin-4-yl)boronic Acid | |
CAS RN |
956003-87-5 | |
| Record name | B-(3,5-Difluoro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956003-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



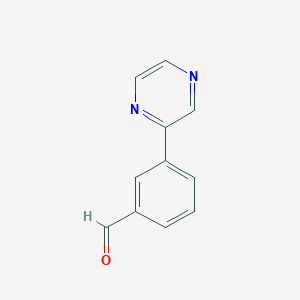
![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)
